molecular formula C14H21N B3015210 [1-(4-tert-butylphenyl)cyclopropyl]methanamine CAS No. 211315-08-1

[1-(4-tert-butylphenyl)cyclopropyl]methanamine

Cat. No.: B3015210
CAS No.: 211315-08-1
M. Wt: 203.329
InChI Key: NPGRBWSFTNYOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-tert-butylphenyl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C14H21N and a molecular weight of 203.33 g/mol . It is characterized by a cyclopropyl group attached to a methanamine moiety, with a tert-butylphenyl substituent on the cyclopropyl ring. This compound is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-tert-butylphenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 4-tert-butylbenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative, which is then treated with ammonia or an amine source to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-tert-butylphenyl)cyclopropyl]methanamine can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.

    Reduction: This compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions, where the amine group can be replaced or modified by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Hydroxylated or oxide derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted amine compounds with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-tert-butylphenyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: This compound is used in biological research to study the effects of cyclopropyl-containing amines on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the design of novel pharmaceuticals.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(4-tert-butylphenyl)cyclopropyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in molecular structures, affecting the binding and activity of the compound. The tert-butylphenyl group provides hydrophobic interactions, enhancing the compound’s affinity for certain targets .

Comparison with Similar Compounds

    [1-(4-tert-butylphenyl)cyclopropyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    [1-(4-tert-butylphenyl)cyclopropyl]acetic acid: Contains a carboxylic acid group instead of an amine.

    [1-(4-tert-butylphenyl)cyclopropyl]methylamine: Similar structure with a methyl group attached to the amine.

Uniqueness: The uniqueness of [1-(4-tert-butylphenyl)cyclopropyl]methanamine lies in its combination of a cyclopropyl ring and a tert-butylphenyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development .

Properties

IUPAC Name

[1-(4-tert-butylphenyl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-13(2,3)11-4-6-12(7-5-11)14(10-15)8-9-14/h4-7H,8-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGRBWSFTNYOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.